molecular formula C18H21N5O2 B2822308 2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034380-55-5

2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Katalognummer B2822308
CAS-Nummer: 2034380-55-5
Molekulargewicht: 339.399
InChI-Schlüssel: WBVFLPKNQGGAGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups including a benzimidazole, a pyrazole, and a tetrahydropyran. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The benzimidazole group is a fused aromatic ring that includes nitrogen atoms. The pyrazole group is a five-membered ring with two adjacent nitrogen atoms. The tetrahydropyran group is a six-membered ring with an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole group might undergo electrophilic substitution reactions, while the pyrazole could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including factors like its size, shape, functional groups, and stereochemistry .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Evaluation and Molecular Docking Studies

A series of hybrid compounds, including variants of the specified compound, have been synthesized and evaluated for antimicrobial activity. One such compound demonstrated significant potency against A. niger, surpassing the efficacy of the reference drug Fluconazole. Molecular docking studies were conducted to ascertain the binding conformations of these active compounds (Punia et al., 2021).

Novel Coordination Complexes and Antioxidant Activity

Research has been conducted on pyrazole-acetamide derivatives, leading to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were analyzed for their antioxidant activity and showed significant results, demonstrating the compound's potential in this area (Chkirate et al., 2019).

Aminocarbonylation-Heterocyclization Approach to Benzimidazoimidazoles

A novel approach involving oxidative aminocarbonylation has been utilized to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This method, which includes the use of secondary nucleophilic amines, results in alkynylamide intermediates followed by conjugated addition and double-bond isomerization (Veltri et al., 2018).

Synthesis and Anti-Diabetic Studies of Hybrid Molecules

This research involves the synthesis of new compounds combining pyrazoline and benzimidazole derivatives. These compounds were evaluated for their α-glucosidase inhibition activity, with one showing significant effectiveness compared to the reference drug Acarbose. The structure-activity relationship was further explored through molecular docking analysis (Ibraheem et al., 2020).

Antimicrobial Activity of Fused Heterocyclic Compounds

Research has been conducted on the synthesis of novel fused heterocyclic compounds, including derivatives of imidazole. These compounds have been tested for their antimicrobial activity, revealing promising results in combating bacterial infections (Khairwar et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(12-22-13-19-16-6-1-2-7-17(16)22)21-14-9-20-23(10-14)11-15-5-3-4-8-25-15/h1-2,6-7,9-10,13,15H,3-5,8,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVFLPKNQGGAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.